2-Acetylbenzothiazole chemical properties and structure
2-Acetylbenzothiazole chemical properties and structure
An In-Depth Technical Guide to 2-Acetylbenzothiazole: Chemical Properties, Structure, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Acetylbenzothiazole, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of its chemical characteristics, synthesis, and applications. The structure of this document is designed to logically present the core scientific information, moving from fundamental properties to practical applications, grounded in authoritative references.
Introduction and Structural Framework
2-Acetylbenzothiazole, with the chemical formula C₉H₇NOS, is a heterocyclic compound featuring a benzothiazole moiety substituted with an acetyl group at the 2-position.[1] This structure, a fusion of a benzene ring and a thiazole ring, makes it a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis.[1][2][3][4] The presence of the reactive acetyl group and the aromatic system allows for extensive derivatization, leading to a wide array of compounds with diverse biological activities.[1] Its significance lies in its role as a precursor for developing novel therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][5][6]
Figure 1: Chemical structure of 2-Acetylbenzothiazole
Physicochemical Properties
A precise understanding of the physicochemical properties of 2-Acetylbenzothiazole is critical for its application in experimental design, formulation, and synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NOS | |
| Molecular Weight | 177.22 g/mol | |
| Appearance | Yellow crystalline solid | |
| Boiling Point | 326.2 °C at 760 mmHg | [7] |
| Density | 1.33 g/cm³ | [7] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, chloroform) | [7] |
| Flash Point | 151.1 °C | [7] |
| InChI Key | GSTOPVGJHLPSBJ-UHFFFAOYSA-N | [8] |
Synthesis and Mechanistic Insights
The synthesis of 2-substituted benzothiazoles is a well-explored area of organic chemistry, often involving the condensation of 2-aminothiophenol with various electrophiles.[2][9][10] A common and effective method for synthesizing 2-Acetylbenzothiazole involves the acylation of a lithiated benzothiazole intermediate.
Expertise-Driven Rationale for Synthetic Protocol
The selected protocol demonstrates a classic organometallic approach to C-C bond formation on a heterocyclic ring. The process begins with the deprotonation of benzothiazole at the C2 position. This position is the most acidic proton on the thiazole ring due to the inductive effect of the adjacent sulfur and nitrogen atoms, making it susceptible to abstraction by a strong base like butyllithium (BuLi). The reaction is conducted at -78 °C to control the reactivity of the highly nucleophilic lithiated intermediate and prevent side reactions. The subsequent acylation is performed using N-Methoxy-N-methylacetamide, a Weinreb amide. This choice is critical for preventing over-addition, a common issue with more reactive acylating agents like acid chlorides or esters when reacting with potent organolithium reagents. The Weinreb amide forms a stable tetrahedral intermediate that does not collapse to the ketone until acidic workup, ensuring a clean and high-yield conversion to the desired 2-acetyl product.
Detailed Experimental Protocol: Synthesis of 2-Acetylbenzothiazole[7]
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Preparation: A solution of benzothiazole (1.0 Eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, round-bottom flask under a nitrogen atmosphere.
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Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. Butyllithium (1.6 M in hexanes, 1.1 Eq) is added dropwise via syringe. The resulting solution is stirred at -78 °C for one hour to ensure complete formation of the 2-lithiated benzothiazole.
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Acylation: N-Methoxy-N-methylacetamide (1.1 Eq) is added in one portion to the reaction mixture. The solution is stirred at -78 °C for 3 hours.
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Workup: The reaction is allowed to warm to room temperature overnight. It is then quenched by the careful addition of 1M HCl.
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Extraction & Purification: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Isolation: The crude product is purified by column chromatography on silica gel (eluting with 10% ethyl acetate in hexanes) to yield 2-Acetylbenzothiazole as a yellow solid.
Caption: Workflow for the synthesis of 2-Acetylbenzothiazole.
Spectral and Structural Analysis
Characterization of 2-Acetylbenzothiazole relies on standard spectroscopic techniques. The data provides unambiguous confirmation of the molecular structure.
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¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals corresponding to the protons of the acetyl group and the benzothiazole core. A representative spectrum in CDCl₃ shows a singlet for the methyl protons around δ 2.85 ppm. The four aromatic protons on the benzene ring typically appear as a complex multiplet or distinct doublets between δ 7.5 and 8.3 ppm.[8]
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Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) in positive mode typically shows a prominent peak at m/z 178.0, corresponding to the protonated molecule [M+H]⁺.[8]
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration of the acetyl group, typically found around 1680-1700 cm⁻¹. Other significant peaks include those for aromatic C-H stretching above 3000 cm⁻¹, C=N stretching of the thiazole ring around 1600 cm⁻¹, and C-S stretching vibrations.[11][12]
Safety and Handling
As a laboratory chemical, 2-Acetylbenzothiazole must be handled with appropriate care. It is classified as an irritant.
-
Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15]
-
Precautions : Use only in a well-ventilated area or outdoors.[15] Wear protective gloves, protective clothing, and eye/face protection.[15] Avoid breathing dust, fumes, or vapors.[15] Wash skin thoroughly after handling.[15]
-
First Aid :
Applications in Drug Discovery and Materials Science
The 2-Acetylbenzothiazole core is of significant interest to the scientific community due to its prevalence in molecules with a broad spectrum of biological activities. The benzothiazole scaffold is considered "privileged" because it can interact with a wide range of biological targets.
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Medicinal Chemistry : Derivatives of benzothiazole are widely investigated for numerous therapeutic applications.[2][16][17] The 2-substituted benzothiazole motif is a key component in compounds with demonstrated:
-
Anticancer Activity : Many 2-arylbenzothiazole derivatives have shown potent antitumor activity.[3][5][6]
-
Antimicrobial and Antifungal Activity : The scaffold is effective against various pathogens.[17][18]
-
Anti-inflammatory and Analgesic Properties : Studies have explored its potential in modulating inflammatory pathways.[1][14]
-
Antioxidant Activity : Certain derivatives have shown significant radical scavenging potential.[19]
-
-
Organic Synthesis : The compound serves as a valuable intermediate.[1] The reactive carbonyl group can be readily transformed into other functionalities (e.g., alcohols, imines, hydrazones), allowing for the synthesis of complex hybrid molecules with tailored properties.[1][5]
-
Material Science : Recent research has explored the use of 2-Acetylbenzothiazole in developing functional materials. Its ability to form self-assembling structures with unique electronic and optical properties makes it a candidate for applications in organic electronics and sensor development.[1]
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